

# Preliminary Toxicological Profile of Cannabidiol-C4 (CBDB)

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## Compound of Interest

Compound Name: *Cannabidibutol*

Cat. No.: *B3025772*

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A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The toxicological data specifically for Cannabidiol-C4 (CBDB), also known as **cannabidibutol**, is currently very limited. This document provides a preliminary toxicological profile by summarizing the available *in vitro* data on CBDB and leveraging the more extensive toxicological data of its close structural analog, Cannabidiol (CBD), as a predictive reference. The structural similarity between CBDB and CBD, differing only by the length of the alkyl side chain, suggests potential parallels in their toxicological profiles. However, this assumption requires confirmation through dedicated CBDB-specific toxicity studies.

## Introduction to Cannabidiol-C4 (CBDB)

Cannabidiol-C4 (CBDB) is a phytocannabinoid and a butyl analog of cannabidiol (CBD). It has been identified as a component in certain strains of Cannabis and as an impurity in commercial CBD preparations.<sup>[1]</sup> Given its presence in products intended for human consumption, understanding its toxicological profile is of significant importance. This guide synthesizes the current, albeit preliminary, toxicological findings on CBDB and provides a comparative analysis with the well-characterized toxicological profile of CBD.

## In Vitro Toxicity of CBDB

To date, the primary toxicological assessment of CBDB has been conducted *in vitro*, focusing on its effects on cancer cell lines.

## Effects on Cell Viability and Oxidative Stress

A key study investigated the biological effects of CBDB on human breast carcinoma cells. The findings indicate that CBDB, similar to CBD, affects cell viability and induces the production of reactive oxygen species (ROS), leading to oxidative stress.

Table 1: Summary of In Vitro Effects of CBDB on Human Breast Carcinoma Cells

Endpoint	Cell Line	Observed Effect
Cell Viability	Human Breast Carcinoma	Decrease in cell viability
Oxidative Stress	Human Breast Carcinoma	Increased production of Reactive Oxygen Species (ROS)

## Experimental Protocol: In Vitro Assessment of CBDB in Breast Cancer Cells

### Cell Culture and Treatment:

- Human breast carcinoma cells expressing cannabinoid receptors were cultured under standard conditions.
- Cells were treated with varying concentrations of newly discovered phytocannabinoids, including CBDB and cannabidiphorol (CBDP), for specific durations.

### Viability Assay:

- Cell viability was assessed using a standard method, such as the MTT assay, to determine the dose-dependent cytotoxic effects of CBDB.

### Reactive Oxygen Species (ROS) Measurement:

- Intracellular ROS levels were measured using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2-DCF-DA).

- Following treatment with CBDB, cells were incubated with the probe, and the fluorescence intensity, proportional to the amount of ROS, was quantified using a plate reader or flow cytometry.

#### Signaling Pathway Analysis:

- Cellular pathways related to ROS signaling were investigated through methods like Western blotting to analyze the expression and activation of key proteins involved in oxidative stress responses.

## Toxicological Profile of Cannabidiol (CBD) as a Surrogate

Due to the scarcity of in vivo data for CBDB, the extensive toxicological profile of CBD is presented here as a surrogate to provide a preliminary understanding of the potential toxicities of CBDB.

### Acute Toxicity of CBD

Acute toxicity studies in animals indicate that CBD has a relatively low acute toxicity profile.

Table 2: Acute Toxicity of CBD in Animal Models

Species	Route of Administration	LD50	Observed Effects	Reference
Rhesus Monkeys	Intravenous (IV)	212 mg/kg	Tremors, CNS inhibition (depression, sedation, prostration)	[2]
C. elegans	-	No mortality up to 4000 µM	No acute mortality observed	[3][4]

### Subchronic and Chronic Toxicity of CBD

Repeated dose toxicity studies of CBD have been conducted in various animal models.

Table 3: Subchronic and Chronic Toxicity of CBD in Animal Models

Species	Duration	Route of Administration	Dose Levels	Key Findings
Rats	90 days	Oral	Not specified	Liver hypertrophy, adrenal vacuolation
C. elegans	Lifelong	-	10-100 $\mu$ M	No long-term toxicity; increased lifespan and motility at certain concentrations

## Reproductive and Developmental Toxicity of CBD

Studies have indicated potential reproductive and developmental toxicity associated with CBD administration at high doses.

Table 4: Reproductive and Developmental Toxicity of CBD in Rats

Study Type	Route of Administration	Dose Levels (mg/kg/day)	NOAEL (mg/kg/day)	Key Findings
OECD Test Guideline 421	Oral	0, 30, 100, 300	F0 Systemic & Female Reproductive: 100; F0 Male Reproductive: 300; F1 Neonatal & Generation: 100	High-dose (300 mg/kg/day) led to severe maternal toxicity, including mortality, decreased body weight, and total litter loss in some females. Lower mean pup weights were also observed at this dose. Hepatocellular hypertrophy was noted at 100 and 300 mg/kg/day.

## Genotoxicity of CBD

The genotoxic potential of CBD has been evaluated in a battery of tests. Current evidence suggests that CBD is not genotoxic.

Table 5: Genotoxicity Profile of CBD

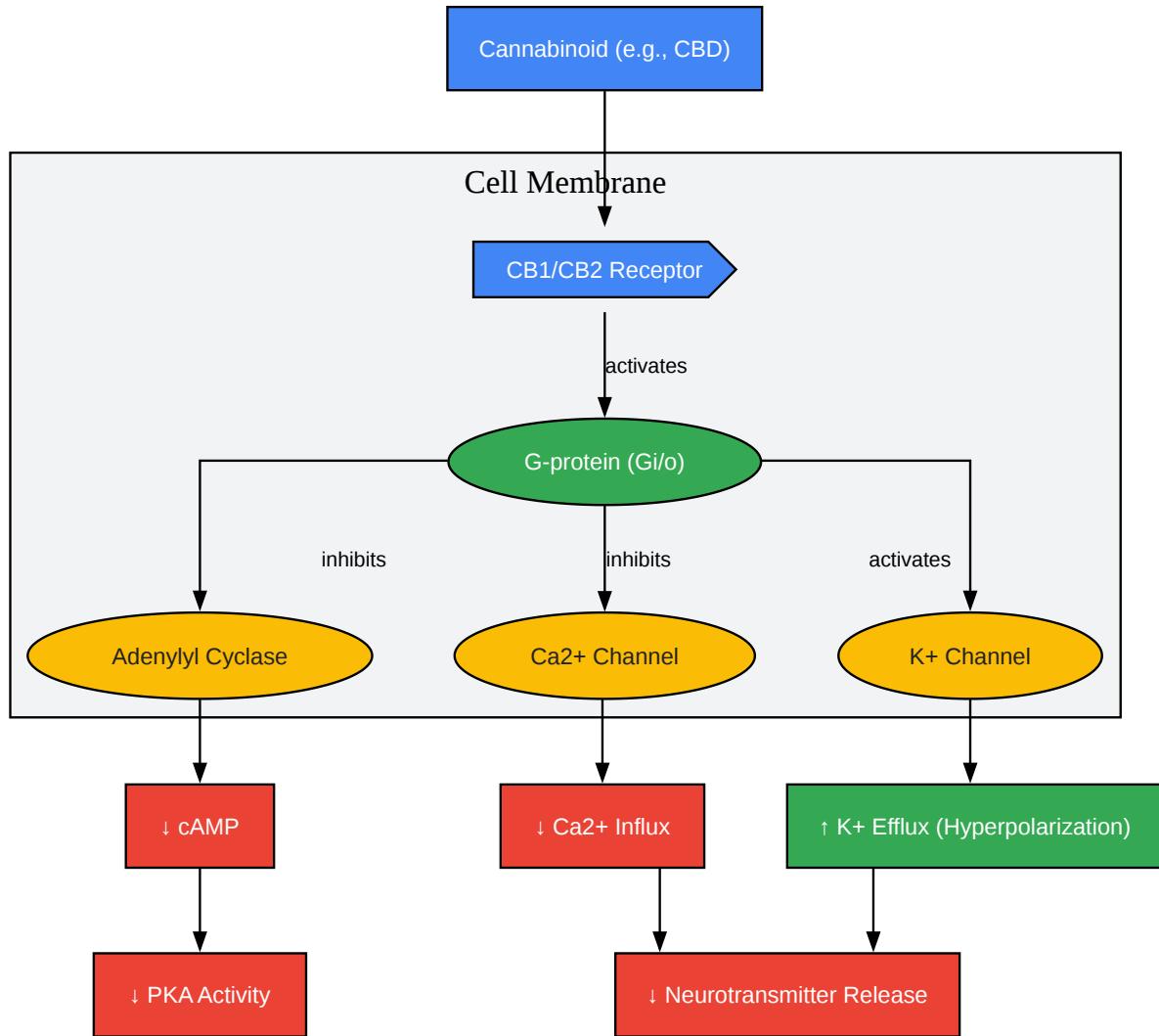
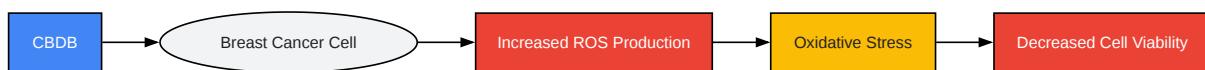
Test Type	Test System	Results
Ames Test	Salmonella typhimurium	Negative
In vitro Chromosomal Aberration	Mammalian Cells	Negative
In vivo Micronucleus	Rodent Hematopoietic Cells	Negative

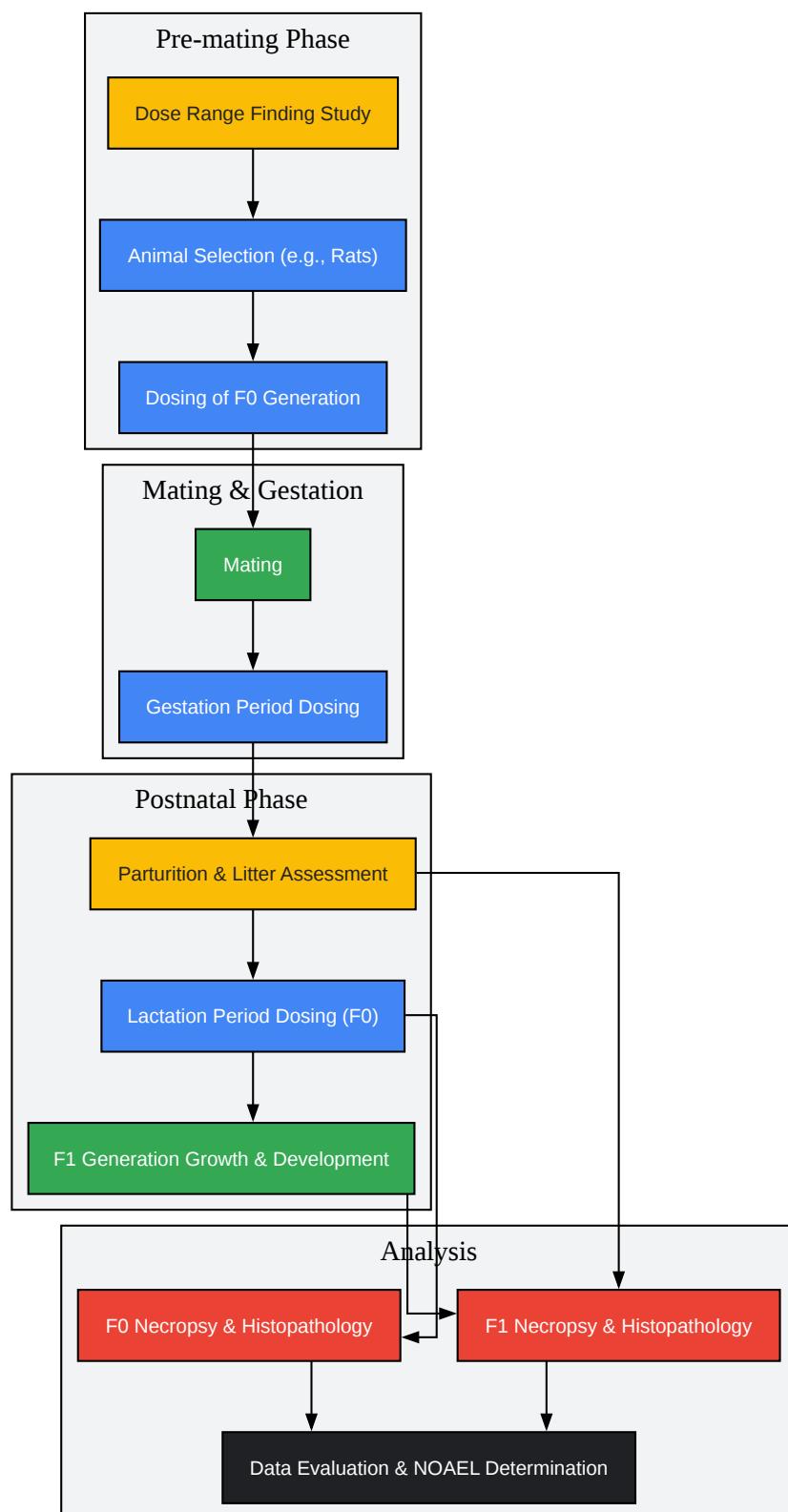
## Signaling Pathways and Mechanisms of Action

The toxicological and biological effects of cannabinoids are mediated through various signaling pathways. While specific pathways for CBDB are not yet fully elucidated, the observed increase in ROS suggests the involvement of oxidative stress pathways. The known pathways for CBD provide a likely framework for CBDB's mechanism of action.

### CBDB-Induced Oxidative Stress Pathway

The preliminary in vitro data for CBDB points towards the induction of reactive oxygen species (ROS) as a key mechanism of its biological activity in breast cancer cells.



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